N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
Overview
Description
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Cyclopropanecarbonylation: Introduction of the cyclopropanecarbonyl group to the indole core.
Acetamide Formation: Coupling of the indole derivative with 2-(o-tolyloxy)acetic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions depend on the specific substituent being introduced or replaced.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin or tryptophan.
Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid.
Acetamide Derivatives: Compounds like acetanilide.
Uniqueness
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-4-2-3-5-19(14)26-13-20(24)22-17-9-8-15-10-11-23(18(15)12-17)21(25)16-6-7-16/h2-5,8-9,12,16H,6-7,10-11,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEOVVLILCHAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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